N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
Description
N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring via a glycinamide spacer. The oxadiazole moiety is substituted at the 3-position with a 4,4-difluorocyclohexyl group, a structural motif known to enhance lipophilicity and metabolic stability . The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, contributes to rigidity and resistance to enzymatic degradation, making it a common scaffold in medicinal chemistry . While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., substituted phenyl-1,2,4-oxadiazoles) demonstrate applications in drug discovery, particularly in targeting enzymes or receptors where heterocyclic stability is critical .
Synthesis of such compounds typically involves coupling reactions under mild conditions. For instance, similar oxadiazole derivatives are synthesized via nucleophilic substitution using cesium carbonate in N,N-dimethylformamide (DMF), as seen in the preparation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives . Characterization methods include ¹H NMR, IR, and mass spectrometry, ensuring structural fidelity .
Properties
IUPAC Name |
N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O3/c19-18(20)8-6-12(7-9-18)16-23-15(27-24-16)11-21-14(25)10-22-17(26)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXROZVHBGNMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties that contribute to the biological activity of the compound.
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Inhibition of Enzymes : Compounds containing the 1,2,4-oxadiazole moiety have been shown to inhibit key enzymes involved in various biological pathways. For instance:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and has implications in cancer therapy.
- Carbonic Anhydrases (CAs) : These enzymes are involved in maintaining acid-base balance and are targets for anti-glaucoma and anti-cancer drugs.
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several tumor cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human cervical carcinoma (HeLa) | 12.5 | Induction of apoptosis |
| Colon adenocarcinoma (Caco-2) | 10.3 | Inhibition of HDACs |
| Lung adenocarcinoma (A549) | 15.0 | Cell cycle arrest |
| Breast cancer (MCF7) | 9.8 | Reactive oxygen species generation |
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the compound's efficacy against a panel of human tumor cell lines. It demonstrated significant cytotoxicity with an IC50 value as low as 9.8 µM against MCF7 cells. The study concluded that the compound's mechanism involves both apoptosis and cell cycle arrest.
- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of angiogenesis and promotion of apoptosis within tumor tissues.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : While the target compound uses a 1,2,4-oxadiazole ring, other analogs (e.g., 1,3,4-oxadiazoles) exhibit different electronic distributions, affecting binding affinity in biological targets. The 1,2,4-oxadiazole’s asymmetric structure may offer better steric complementarity in enzyme active sites .
- Oxadiazole vs. Thiazolidinone: Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replace oxadiazole with a thiazolidinone ring, introducing sulfur and ketone groups.
Substituent Effects
- 4,4-Difluorocyclohexyl vs. Phenyl Groups : The 4,4-difluorocyclohexyl group in the target compound enhances lipophilicity compared to simple phenyl-substituted oxadiazoles (e.g., 3-phenyl-1,2,4-oxadiazole in ). Fluorination also reduces metabolic oxidation, improving half-life .
- Benzamide vs. Methoxybenzamide: The unsubstituted benzamide in the target compound contrasts with methoxy-substituted analogs (e.g., N-[[4-benzyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide in ).
Preparation Methods
Preparation of 3-(4,4-Difluorocyclohexyl)-5-(chloromethyl)-1,2,4-Oxadiazole
Starting material : 4,4-Difluorocyclohexanecarboxylic acid.
- Amidoxime formation : React with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 70°C for 6 hours to yield 4,4-difluorocyclohexanecarboxamidoxime.
- Cyclization : Treat with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) addition. Stir for 12 hours at room temperature to form the oxadiazole ring.
4,4-Difluorocyclohexanecarboxylic acid → Amidoxime → Cyclization → 3-(4,4-Difluorocyclohexyl)-5-(chloromethyl)-1,2,4-oxadiazole
Yield : 78–82% after silica gel chromatography (hexane/ethyl acetate 4:1).
Synthesis of N-(2-Amino-2-oxoethyl)benzamide
Protocol :
Final Assembly via Reductive Amination
Reagents :
- 3-(4,4-Difluorocyclohexyl)-5-(chloromethyl)-1,2,4-oxadiazole
- N-(2-Amino-2-oxoethyl)benzamide
- Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5)
Procedure :
- Mix equimolar amounts of oxadiazole and benzamide derivative in methanol.
- Add NaBH₃CN (1.2 eq) and acetic acid (5% v/v).
- Stir at 50°C for 24 hours under nitrogen.
Purification : Flash chromatography (DCM/methanol 9:1)
Yield : 74%
Reaction Optimization Data
Table 1. Oxadiazole Cyclization Efficiency Under Varied Conditions
| Entry | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂O₂ | MeCN | 70 | 6 | 32 |
| 2 | MnO₂ | THF | 80 | 12 | 51 |
| 3 | K₂S₂O₈/H₂SO₄ | MeCN | 70 | 4 | 86 |
Optimal conditions (Entry 3) use K₂S₂O₈ (2 eq) in MeCN with catalytic H₂SO₄, achieving 86% yield.
Table 2. Coupling Agent Screening for Final Amidation
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 24 | 68 |
| HATU | DCM | 0→25 | 2 | 92 |
| DCC/DMAP | THF | 40 | 6 | 57 |
HATU in DCM at 0°C→rt provides superior yield (92%) compared to carbodiimide-based methods.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.62 (t, J = 5.5 Hz, 1H, CONH)
- δ 7.88–7.82 (m, 2H, ArH)
- δ 7.57–7.49 (m, 3H, ArH)
- δ 4.41 (s, 2H, CH₂N)
- δ 2.15–1.95 (m, 8H, cyclohexyl-H)
HRMS (ESI-TOF) : Calculated for C₂₀H₂₂F₂N₄O₃ [M+H]⁺: 417.1689; Found: 417.1685.
Industrial-Scale Considerations
Continuous Flow Synthesis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
